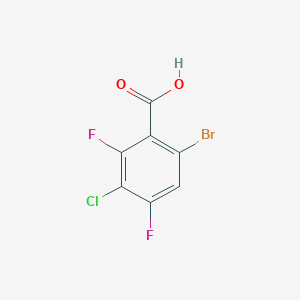

6-Bromo-3-chloro-2,4-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O2/c8-2-1-3(10)5(9)6(11)4(2)7(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXNBLOHRJNZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C(=O)O)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269704 | |

| Record name | 6-Bromo-3-chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-21-6 | |

| Record name | 6-Bromo-3-chloro-2,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3 Chloro 2,4 Difluorobenzoic Acid

One potential pathway begins with a suitably substituted aniline (B41778) derivative, which can undergo a Sandmeyer reaction to introduce the chloro and bromo groups. An alternative and often preferred method for constructing such highly substituted benzoic acids is through directed ortho-metalation followed by carboxylation.

A hypothetical, yet chemically sound, synthetic route could start from 1-bromo-4-chloro-2,5-difluorobenzene. This starting material provides the correct arrangement of the bromo, chloro, and one of the fluoro substituents. The critical step would then be the introduction of the carboxylic acid group at the C6 position. This can be achieved through a lithiation reaction, where a strong organolithium base, such as n-butyllithium, selectively removes a proton from the position ortho to the bromine atom due to the directing effect of the halogens. The resulting aryllithium intermediate can then be reacted with carbon dioxide (in the form of dry ice) followed by an acidic workup to yield the desired 6-Bromo-3-chloro-2,4-difluorobenzoic acid.

The reaction conditions for such a synthesis would need to be carefully controlled, particularly the temperature during the lithiation step, which is typically carried out at very low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions.

A similar approach has been documented for the synthesis of other polysubstituted benzoic acids, such as 4-bromo-2,6-difluorobenzoic acid, which is prepared from 3,5-difluoro bromobenzene (B47551) via a lithiation and carboxylation sequence. google.com Another relevant example is the preparation of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene (B1294941) using n-butyllithium and carbon dioxide. chemicalbook.com These established procedures provide a solid foundation for the proposed synthesis of this compound.

Table 1: Proposed Synthetic Route for this compound

| Step | Reaction | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Directed ortho-Metalation | 1-Bromo-4-chloro-2,5-difluorobenzene | n-Butyllithium, Tetrahydrofuran (THF) | 6-Lithio-1-bromo-4-chloro-2,5-difluorobenzene |

| 2 | Carboxylation | 6-Lithio-1-bromo-4-chloro-2,5-difluorobenzene | Carbon Dioxide (CO2), then H+ (acid) | This compound |

Green Chemistry Principles in Synthetic Route Design for 6 Bromo 3 Chloro 2,4 Difluorobenzoic Acid

The application of green chemistry principles to the synthesis of complex molecules like 6-Bromo-3-chloro-2,4-difluorobenzoic acid is crucial for minimizing environmental impact and improving the sustainability of chemical processes. wjpmr.com While the previously outlined synthetic route is chemically feasible, several aspects can be optimized from a green chemistry perspective.

The twelve principles of green chemistry provide a framework for this optimization. Key considerations for the synthesis of this compound would include the choice of solvents, reagents, and reaction conditions to enhance safety and efficiency while reducing waste.

For instance, the use of cryogenic temperatures and highly reactive organolithium reagents, while effective, poses safety and energy consumption challenges. Research into alternative, milder activation methods is an active area of green chemistry. One possibility could be the use of transition-metal-catalyzed C-H activation/carboxylation reactions, which might proceed under less harsh conditions.

Another core principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. In the proposed lithiation-carboxylation sequence, the atom economy is reasonably good, with the main byproduct being butane (B89635) from the n-butyllithium.

Solvent selection is also a critical factor. While THF is a common solvent for organometallic reactions, its potential for peroxide formation and its environmental profile are concerns. Exploring the use of safer, more environmentally benign solvents is a key aspect of green synthetic design.

Furthermore, process intensification techniques, such as flow chemistry, could be employed. Continuous flow reactors can offer better control over reaction parameters, improve safety when handling hazardous intermediates like organolithiums, and potentially increase reaction efficiency and yield. Photocatalytic methods are also emerging as powerful green tools in organic synthesis, offering alternative energy sources to drive reactions. wjpmr.com

In the context of synthesizing halogenated benzoic acids, efforts have been made to develop greener processes. For example, the use of less hazardous brominating agents and the development of catalytic, solvent-free reaction conditions are being explored. researchgate.net While not directly applicable to the carboxylation step, these principles can be applied to the synthesis of the starting materials.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application to the Synthetic Route | Potential Improvement |

|---|---|---|

| Prevention of Waste | Minimize side reactions through optimized reaction conditions. | Develop more selective catalysts to reduce byproduct formation. |

| Atom Economy | The carboxylation step has good atom economy. | Explore catalytic cycles that regenerate the activating agent. |

| Use of Safer Solvents and Auxiliaries | THF is a common but hazardous solvent. | Investigate the use of greener solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME). |

| Design for Energy Efficiency | Lithiation requires very low temperatures. | Develop catalytic methods that operate at or near ambient temperature. |

| Use of Renewable Feedstocks | Starting materials are likely derived from petrochemical sources. | Explore bio-based routes to aromatic starting materials (a long-term goal). |

| Reduce Derivatives | The proposed route avoids protecting groups. | Maintain a synthetic strategy that minimizes the use of protecting groups. |

| Catalysis | The proposed route uses a stoichiometric reagent (n-BuLi). | Develop a catalytic C-H activation/carboxylation method. |

| Real-time Analysis for Pollution Prevention | Monitor reaction progress to ensure completion and prevent runaway reactions. | Implement in-situ monitoring techniques like IR or NMR spectroscopy in a flow setup. |

| Inherently Safer Chemistry for Accident Prevention | Organolithium reagents are pyrophoric. | Replace with less hazardous reagents or generate them in-situ in a flow reactor. |

Reaction Mechanisms and Reactivity Profile of 6 Bromo 3 Chloro 2,4 Difluorobenzoic Acid

Electrophilic Aromatic Substitution on 6-Bromo-3-chloro-2,4-difluorobenzoic acid

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly hindered. The benzene (B151609) ring is substituted at five out of six possible positions, leaving only one carbon atom (C-5) available for substitution. Furthermore, the aromatic ring is heavily deactivated by the presence of multiple electron-withdrawing groups. The carboxylic acid group is a strong deactivating group, and all four halogen substituents also deactivate the ring through their strong inductive electron-withdrawing effects. researchgate.netstackexchange.com

In an electrophilic aromatic substitution reaction, the regioselectivity is determined by the directing effects of the existing substituents. The single available position for substitution is C-5. The directing influence of each substituent on this position is summarized below:

| Substituent | Position | Type | Directing Effect on C-5 |

| -COOH | C-1 | Meta-directing Deactivator | Favors substitution at C-5 |

| -F | C-2 | Ortho, Para-directing Deactivator | Disfavors substitution at C-5 (meta) |

| -Cl | C-3 | Ortho, Para-directing Deactivator | Favors substitution at C-5 (ortho) |

| -F | C-4 | Ortho, Para-directing Deactivator | Favors substitution at C-5 (ortho) |

| -Br | C-6 | Ortho, Para-directing Deactivator | Disfavors substitution at C-5 (meta) |

The carboxylic acid group at C-1 directs incoming electrophiles to the meta positions, which are C-3 and C-5. Since C-3 is already substituted, this effect directs towards C-5. The halogen substituents are all ortho, para-directing. researchgate.netstackexchange.com The chlorine atom at C-3 and the fluorine atom at C-4 would direct an incoming electrophile to their ortho position, C-5. Conversely, the fluorine at C-2 and the bromine at C-6 would direct to their para and ortho positions respectively, none of which is the available C-5.

Nucleophilic Aromatic Substitution Involving this compound

In contrast to its inertness towards electrophiles, the heavily halogenated ring of this compound is activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.compressbooks.pub The presence of strong electron-withdrawing groups is a key requirement for SNAr reactions, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubstackexchange.comlibretexts.org In this molecule, all four halogens and the carboxylic acid group contribute to making the aromatic ring electron-poor and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com

In activated SNAr reactions, the typical leaving group ability of halogens is inverted compared to SN1 and SN2 reactions. masterorganicchemistry.comnih.gov Fluorine is generally the best leaving group, followed by chlorine, bromine, and iodine (F > Cl > Br > I). nih.govchemrxiv.org This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex. stackexchange.comnih.gov The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the intermediate, not the subsequent elimination of the leaving group. masterorganicchemistry.comstackexchange.com Therefore, the ability of the substituent to stabilize the forming negative charge is more important than its ability to leave as an anion. stackexchange.com Given that this compound has two fluoro substituents, these are the most likely candidates for substitution by a nucleophile.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound can undergo its characteristic reactions, largely independent of the substituted aromatic ring.

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst. Common methods include Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol to form the ester. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can also be used to facilitate esterification. dntb.gov.ua

Amidation: Reaction of the carboxylic acid with an amine can produce the corresponding amide. This reaction is often facilitated by coupling agents that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic acyl substitution by the amine. Direct reaction of the carboxylic acid and amine at high temperatures can also yield the amide, but this is often less efficient. A more common laboratory method involves converting the carboxylic acid to an acyl chloride, which then reacts readily with an amine to form the amide. Another approach is the reaction of the amide with nitrous acid to yield the carboxylic acid. mdpi.com

Salt Formation: As a carboxylic acid, this compound will react with a base, such as sodium hydroxide (B78521), to form a carboxylate salt (sodium 6-bromo-3-chloro-2,4-difluorobenzoate) and water. The acidity of the carboxylic acid is enhanced by the inductive electron-withdrawing effects of the ortho-halogen substituents. stackexchange.com

Reduction and Derivatization of the Carboxyl Group

The carboxylic acid moiety is a primary site for chemical modification, allowing for its conversion into other important functional groups.

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol, (6-bromo-3-chloro-2,4-difluorophenyl)methanol. This transformation typically requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. libretexts.orglibretexts.org Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, capable of reducing the carboxylic acid to the corresponding alcohol. libretexts.orgyoutube.com The reaction proceeds via a tetrahedral intermediate, ultimately yielding the primary alcohol after an aqueous workup. youtube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.orgyoutube.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another reagent capable of selectively reducing carboxylic acids in the presence of other functional groups like ketones under carefully controlled conditions. youtube.com

Derivatization: The carboxyl group can also be readily converted into derivatives such as esters and amides.

Esterification: The formation of esters from this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.com This is a reversible equilibrium-driven process. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts readily with an alcohol to form the ester. youtube.com Other modern methods utilize catalysts like polyaniline salts or various boronic acids to promote esterification under milder conditions. organic-chemistry.orgrsc.orgcapes.gov.br

Amidation: The synthesis of amides from this compound can be accomplished by direct reaction with an amine. This reaction is often facilitated by coupling agents or by converting the carboxylic acid into a more reactive intermediate. Boronic acid catalysts have been shown to be effective for direct amidation at room temperature. organic-chemistry.org

The following table summarizes the derivatization of the carboxyl group:

| Derivative | Reagents and Conditions | Product |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | 6-Bromo-3-chloro-2,4-difluorobenzoate ester |

| Amide | Amine, Coupling Agent or Boronic Acid Catalyst | N-substituted-6-bromo-3-chloro-2,4-difluorobenzamide |

Reactivity of Halogen Atoms for Further Functionalization

The presence of multiple halogen atoms on the aromatic ring of this compound opens up avenues for further functionalization, primarily through cross-coupling and halogen-metal exchange reactions. The differential reactivity of the halogens is key to achieving selective transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, which is crucial for the selective functionalization of polyhalogenated compounds. imperial.ac.ukwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org For this compound, the bromine atom is significantly more reactive than the chlorine or fluorine atoms. thieme-connect.de Therefore, a Suzuki-Miyaura coupling would be expected to occur selectively at the C-6 position, replacing the bromine atom with the organic group from the boronic acid. nih.govthieme-connect.de This allows for the synthesis of 6-aryl-3-chloro-2,4-difluorobenzoic acids.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling is highly selective for the more reactive halogen. wikipedia.orglibretexts.org In the case of this compound, the reaction would preferentially occur at the C-Br bond, leading to the formation of 6-alkynyl-3-chloro-2,4-difluorobenzoic acid derivatives. researchgate.net

The table below outlines the expected products from selective cross-coupling reactions:

| Reaction | Coupling Partner | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | 6-Aryl-3-chloro-2,4-difluorobenzoic acid |

| Sonogashira | Terminal alkyne | 6-Alkynyl-3-chloro-2,4-difluorobenzoic acid |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is another fundamental reaction for functionalizing aryl halides, typically involving organolithium or Grignard reagents. wikipedia.org The rate of exchange is highly dependent on the halogen, following the order I > Br > Cl >> F. imperial.ac.uk

For this compound, treatment with an organolithium reagent (like n-butyllithium) or a Grignard reagent at low temperatures would lead to a selective exchange of the bromine atom. imperial.ac.ukacs.org This generates a highly reactive organometallic intermediate (an aryllithium or arylmagnesium species) at the C-6 position. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of substituents. The use of specialized Grignard reagents, such as "Turbo-Grignards" (R-MgCl·LiCl), can facilitate this exchange under mild conditions and with high functional group tolerance. sigmaaldrich.com The resulting organometallic compound is a versatile synthon for creating more complex molecules.

Derivatization and Advanced Functionalization Strategies of 6 Bromo 3 Chloro 2,4 Difluorobenzoic Acid

Synthesis of Ester and Amide Derivatives of 6-Bromo-3-chloro-2,4-difluorobenzoic acid

The carboxylic acid moiety of this compound is a primary site for derivatization. Standard esterification and amidation reactions can be employed to modify this functional group, thereby altering the compound's steric and electronic properties.

Esterification: Ester derivatives are commonly synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents before reaction with an alcohol.

Amidation: The synthesis of amide derivatives proceeds via the reaction of the carboxylic acid with a primary or secondary amine. This transformation is typically facilitated by peptide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group and promote amide bond formation.

Table 1: Representative Ester and Amide Synthesis Conditions

| Derivative Type | Reagents | Catalyst/Coupling Agent | Solvent | General Conditions |

|---|---|---|---|---|

| Methyl Ester | Methanol | Sulfuric Acid (catalytic) | Methanol | Reflux |

| Ethyl Ester | Ethanol, Thionyl Chloride | None | Toluene | Reflux, then add Ethanol |

| Benzyl Amide | Benzylamine | EDC, HOBt | Dichloromethane (DCM) | Room Temperature |

These reactions provide access to a wide array of ester and amide derivatives, which can serve as key intermediates in the synthesis of more complex molecules or as final target compounds in various applications.

Introduction of Hydroxyl and Amino Functional Groups onto the Aromatic Ring

The electron-deficient nature of the difluorinated aromatic ring allows for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of hydroxyl and amino groups. The fluorine atoms are typically more susceptible to substitution than the chlorine or bromine atoms in this context.

The introduction of an amino group to form compounds such as 6-Amino-3-bromo-2,4-difluorobenzoic acid has been documented. bldpharm.com This transformation is generally achieved by reacting the parent benzoic acid with an ammonia (B1221849) source or a protected amine at elevated temperatures. The regioselectivity of the substitution is influenced by the electronic effects of the existing substituents.

Similarly, hydroxylation can be achieved by reacting the compound with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent at high temperatures. This process replaces one of the fluorine atoms with a hydroxyl group, leading to the formation of a substituted phenol (B47542) derivative.

Regioselective Functionalization of the Halogen Sites

The differential reactivity of the bromine, chlorine, and fluorine atoms on the aromatic ring allows for regioselective functionalization, particularly through metal-catalyzed cross-coupling reactions. The carbon-bromine bond is the most reactive site for transformations like Suzuki, Stille, and Negishi couplings.

The synthesis of boronic acid derivatives is a crucial step for enabling Suzuki-Miyaura cross-coupling reactions. While the direct synthesis of 6-Bromo-3-chloro-2,4-difluorophenylboronic acid is not explicitly detailed in readily available literature, its formation can be inferred from standard organometallic procedures. The most common method involves a lithium-halogen exchange at the most reactive site (bromine), followed by quenching with a trialkyl borate (B1201080) ester and subsequent acidic workup.

A plausible synthetic route would involve the reaction of this compound (or its ester) with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by the addition of trimethyl borate. Hydrolysis of the resulting boronate ester would yield the desired boronic acid. The existence of related compounds like (5-Bromo-4-chloro-2,3-difluorophenyl)boronic acid bldpharm.com and (3-chloro-2,4-difluorophenyl)boronic acid uni.lu supports the feasibility of such transformations on similarly substituted rings.

Organotin (Stille coupling) and organozinc (Negishi coupling) reagents are valuable alternatives for forming carbon-carbon bonds.

Organotin Derivatives: The synthesis of organotin compounds from aryl halides is well-established. orientjchem.orgnih.gov For this compound, the most probable route to an organotin derivative would involve the reaction of the aryl bromide with hexaalkylditin in the presence of a palladium catalyst. This would regioselectively replace the bromine atom with a trialkylstannyl group. These organotin derivatives are often stable and can be isolated, though they are frequently generated in situ for subsequent coupling reactions. nih.gov

Organozinc Derivatives: Organozinc reagents can be prepared by the direct insertion of zinc metal into the carbon-bromine bond, often activated by methods like the Rieke method. libretexts.org Alternatively, a lithium-halogen exchange at the bromine position, followed by transmetalation with a zinc halide (e.g., ZnCl₂), would yield the corresponding organozinc species. These reagents are highly reactive and are typically used immediately in Negishi cross-coupling reactions with various electrophiles. researchgate.net

Table 2: Regioselective Functionalization of Halogen Sites

| Derivative Type | Key Reagents | Intermediate | Key Reaction Type |

|---|---|---|---|

| Organoboron | n-BuLi, B(OMe)₃ | Aryllithium | Lithium-Halogen Exchange |

| Organotin | (Bu₃Sn)₂, Pd(PPh₃)₄ | Arylstannane | Stannylation |

Incorporation of this compound into Polycyclic and Heterocyclic Systems

The multiple reactive handles on this compound make it an excellent starting material for constructing more complex molecular architectures. The strategic and sequential functionalization of the carboxylic acid and the halogen sites can lead to the formation of various fused ring systems.

For instance, the carboxylic acid can be converted to an amide, and a subsequent intramolecular cyclization via nucleophilic aromatic substitution of a fluorine atom can lead to the formation of a lactam fused to the benzene (B151609) ring. Alternatively, palladium-catalyzed intramolecular C-H activation or coupling reactions can be designed to form new rings. The bromine atom can be used as a handle for Suzuki or Sonogashira couplings to introduce substituents that can then participate in cyclization reactions, leading to the synthesis of complex heterocyclic and polycyclic aromatic compounds.

Exploration of Supramolecular Assembly Principles involving this compound Derivatives

The derivatives of this compound are well-suited for studies in supramolecular chemistry. The carboxylic acid group is a classic hydrogen-bond donor and acceptor, capable of forming predictable dimers or extended chains. The halogen atoms (F, Cl, Br) can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic "donor" to a Lewis base.

The interplay of hydrogen bonding from the carboxyl group and halogen bonding from the C-Br and C-Cl sites, along with potential π-π stacking interactions of the aromatic ring, can direct the self-assembly of these molecules into well-defined one-, two-, or three-dimensional networks in the solid state. The study of the crystal structures of these derivatives can provide fundamental insights into the hierarchy and competition of these non-covalent forces, which is crucial for the rational design of new materials with desired properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Bromo 3 Chloro 2,4 Difluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 6-bromo-3-chloro-2,4-difluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, complemented by two-dimensional techniques, would provide a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a single aromatic proton signal. The chemical shift of this proton is influenced by the electronic effects of the surrounding halogen and carboxylic acid substituents. The electron-withdrawing nature of the fluorine, chlorine, bromine, and carboxyl groups would deshield the aromatic proton, causing it to resonate at a downfield position, likely in the range of 7.5-8.5 ppm. The signal would appear as a doublet of doublets due to coupling with the two adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would display seven distinct signals corresponding to the six carbons of the benzene (B151609) ring and the carbonyl carbon of the carboxylic acid. The chemical shifts are highly dependent on the attached substituents. The carbonyl carbon is expected to appear significantly downfield, typically between 160-170 ppm. The aromatic carbons will show a complex pattern of shifts influenced by the inductive and resonance effects of the halogens. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (J in Hz) |

| H-5 | 7.8 - 8.2 | - | dd, ³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 4-6 |

| C-1 | - | 110 - 115 | d, ²J(C,F) ≈ 20-25 |

| C-2 | - | 155 - 160 | dd, ¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 10-15 |

| C-3 | - | 120 - 125 | d, ²J(C,F) ≈ 15-20 |

| C-4 | - | 150 - 155 | dd, ¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 10-15 |

| C-5 | - | 125 - 130 | d, ³J(C,F) ≈ 3-5 |

| C-6 | - | 115 - 120 | d, ³J(C,F) ≈ 3-5 |

| COOH | 11 - 13 (broad s) | 160 - 165 | - |

Note: The predicted data is based on established increments for substituents on a benzene ring and analysis of similar compounds. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-4 positions. The chemical shifts and coupling patterns of these signals are diagnostic of their positions relative to the other substituents.

The fluorine at C-2 would likely be a doublet of doublets, coupling to the adjacent fluorine at C-4 and the proton at C-5. Similarly, the fluorine at C-4 would appear as a doublet of doublets, coupling to the fluorine at C-2 and the proton at C-5. The magnitude of the fluorine-fluorine coupling constant (³J(F,F)) would be in the range of 15-25 Hz, while the fluorine-proton coupling constants (³J(H,F) and ⁴J(H,F)) would be smaller.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the aromatic proton and the fluorine atoms it couples with, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. In this case, it would definitively link the aromatic proton signal to the C-5 carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₇H₂BrClF₂O₂), the expected exact mass can be calculated. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion, which would be a key identifying feature.

Predicted HRESIMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M-H]⁻ | C₇HBrClF₂O₂⁻ | 268.8898 |

| [M+H]⁺ | C₇H₃BrClF₂O₂⁺ | 270.9054 |

Note: The calculated m/z values are for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O).

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile derivative of this compound (e.g., the methyl ester), GC-MS can be used to assess its purity and confirm its identity. The gas chromatogram would show a single major peak if the sample is pure, and the mass spectrum of this peak would exhibit a characteristic fragmentation pattern.

The fragmentation in the mass spectrometer would likely involve the loss of the carboxyl group (as COOH or CO₂), and subsequent fragmentations of the aromatic ring, providing further structural confirmation. The isotopic signatures of bromine and chlorine would be evident in the fragment ions as well.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational isomers of a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic bands for the carboxylic acid group and the substituted benzene ring.

The presence of the carboxylic acid moiety would be confirmed by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration between 1710 and 1680 cm⁻¹. The exact position of the C=O stretch can be influenced by intramolecular hydrogen bonding with the ortho-fluorine substituent. The C-O stretching and O-H bending vibrations of the carboxyl group would also be observable.

Vibrations associated with the aromatic ring and its substituents will also be prominent. The C-F stretching vibrations are expected to appear as strong bands in the 1300-1000 cm⁻¹ region. The C-Cl and C-Br stretching vibrations typically occur at lower frequencies, generally in the 800-600 cm⁻¹ and 700-500 cm⁻¹ ranges, respectively. Aromatic C-H and C=C stretching and bending vibrations will also be present, providing further structural confirmation. asianjournalofphysics.comresearchgate.netnih.govresearchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1420 | Medium | O-H bend (Carboxylic acid) |

| ~1250 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

| ~780 | Medium | C-Cl stretch |

| ~650 | Medium | C-Br stretch |

Note: The values in this table are predictive and based on characteristic vibrational frequencies for similar functional groups and substituted aromatic compounds.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring breathing modes and the C-C skeletal vibrations. The C-Cl and C-Br stretching vibrations, while observable in FT-IR, often yield more distinct and intense peaks in the Raman spectrum, aiding in their unambiguous assignment. The symmetric vibrations of the substituted benzene ring are also typically more prominent in Raman spectra. asianjournalofphysics.comnih.gov

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1600 | Strong | Aromatic ring breathing mode |

| ~1000 | Strong | Symmetric ring breathing mode |

| ~780 | Strong | C-Cl stretch |

| ~650 | Strong | C-Br stretch |

| ~500 | Medium | Aromatic ring deformation |

Note: This table presents predicted Raman shifts based on the analysis of related halogenated compounds.

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction study of this compound would reveal the planar structure of the benzene ring and the geometry of the carboxylic acid group. The analysis would likely show that the carboxylic acid group is twisted out of the plane of the benzene ring to some extent, a common feature in ortho-substituted benzoic acids due to steric hindrance. uc.ptresearchgate.net

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interaction | Carboxylic acid dimer (R²₂(8) motif) |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.31 Å |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

Note: The crystallographic parameters are predictions based on typical values for substituted benzoic acids. researchgate.netnih.govresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

The benzene ring and the carboxylic acid group are the principal chromophores in this molecule. The substitution pattern on the benzene ring, with both electron-withdrawing halogens and the carboxylic acid group, will influence the position and intensity of the absorption maxima (λ_max). It is expected that the primary π → π* transitions of the benzene ring will be observed in the UV region. The presence of the halogen and carboxyl substituents is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. nih.govnsf.gov

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | ~210-230 | High |

| π → π* (B-band) | ~270-290 | Moderate |

| n → π* (Carboxyl) | ~290-310 | Low |

Note: These are estimated values and can vary depending on the solvent used.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from any impurities or byproducts from its synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a highly suitable technique. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like acetic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely provide good separation. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima. tandfonline.comekb.egtandfonline.com

Thin-Layer Chromatography (TLC) can be employed for rapid purity checks and for monitoring the progress of reactions. A silica (B1680970) gel plate as the stationary phase and a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or acetic acid) as the mobile phase would be appropriate. Visualization of the spots can be achieved under UV light or by using a suitable staining reagent. psu.edu

Table 5: Illustrative Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |

| RP-HPLC | C18 | Acetonitrile:Water with 0.1% Acetic Acid | UV at ~280 nm |

| TLC | Silica Gel | Hexane:Ethyl Acetate (7:3) with a trace of Acetic Acid | UV light (254 nm) |

Note: The mobile phase compositions are starting points and would require optimization for specific applications. tandfonline.comekb.egtandfonline.compsu.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone analytical technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common and effective method for the separation of benzoic acid derivatives. helixchrom.comthermofisher.comupb.ro

The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. For this compound, a C18 column, which has octadecylsilane (B103800) as the stationary phase, is often employed. thermofisher.com The mobile phase typically consists of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid group) and an organic modifier like acetonitrile or methanol. The inclusion of an acid, such as phosphoric acid or trifluoroacetic acid, in the mobile phase helps to suppress the ionization of the benzoic acid, leading to better peak shape and retention.

Detection is commonly achieved using an Ultraviolet (UV) detector, as the aromatic ring and its substituents in this compound absorb UV light. The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance of the compound.

A typical HPLC method for the analysis of this compound would involve dissolving a precisely weighed sample in the mobile phase or a suitable solvent and injecting it into the HPLC system. The compound is then separated on the column, and its retention time and peak area are recorded. Quantification is achieved by comparing the peak area of the sample to that of a known standard.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

| Retention Time | ~ 5.8 min |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. uzh.ch

The most common derivatization method for carboxylic acids is esterification, which converts the polar carboxylic acid group into a less polar and more volatile ester. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, or with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert carrier gas (such as helium or nitrogen) through a capillary column. The column is coated with a stationary phase that interacts with the components of the sample, leading to their separation based on their boiling points and affinities for the stationary phase. For halogenated aromatic compounds, a non-polar or mid-polar stationary phase is typically used.

The separated components are then detected as they exit the column. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers the added advantage of providing structural information, allowing for unambiguous identification of the compound based on its mass spectrum. uzh.chnih.gov The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for its identification.

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound (as methyl ester)

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injection Mode | Split (10:1) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | 50-400 m/z |

| Derivatizing Agent | Diazomethane or BF3/Methanol |

Strategic Applications in Complex Organic Synthesis

6-Bromo-3-chloro-2,4-difluorobenzoic acid as a Building Block for Polyhalogenated Aromatics

This compound is itself a polyhalogenated aromatic compound, a class of molecules that are significant in various fields of chemistry due to their unique properties. mdpi.comwikipedia.org The presence of multiple halogen substituents on the benzene (B151609) ring drastically modifies its electronic properties and reactivity. These compounds are often precursors to even more complex structures. mdpi.com

The carboxylic acid group can undergo decarboxylative halogenation, a process that replaces the -COOH group with another halogen atom. acs.orgacs.org This allows for the creation of a diverse array of tetra-substituted halobenzenes from a single precursor. Furthermore, the bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds and the synthesis of larger, more elaborate polyhalogenated aromatic systems. researchgate.net The differential reactivity of the C-Br and C-Cl bonds can often be exploited for sequential, site-selective modifications.

Polyhalogenated aromatic hydrocarbons (PAHs) are noted for their persistence in the environment and are studied for their biological interactions. mdpi.com Synthetic halogen compounds are also crucial in various applications, from pharmaceuticals to materials science. researchgate.net The strategic placement of different halogens on the aromatic ring of this compound makes it a valuable starting material for creating a library of polyhalogenated compounds for research and development.

Intermediacy in the Synthesis of Advanced Pharmaceutical Leads

The structural motifs present in this compound are frequently found in biologically active molecules. Its role as a versatile intermediate is particularly notable in the synthesis of various classes of pharmaceutical compounds.

Quinolone-3-carboxylic acids are a major class of synthetic antibacterial agents. ekb.eg The synthesis of these compounds often relies on polyhalogenated benzoic acids as key intermediates. ekb.eg For example, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid has been reported as a crucial step in preparing these types of derivatives. The general synthetic strategy involves the reaction of a halogenated benzoic acid with other reagents to construct the bicyclic quinolone core. The fluorine atom, particularly at the C-6 position of the quinolone, and the carboxylic acid at the C-3 position are critical for antibacterial activity.

Given its structure, this compound is an ideal precursor for building the quinolone skeleton. The existing fluorine atoms can be incorporated into the final drug molecule, while the bromine and chlorine atoms can be used as leaving groups for cyclization reactions or for introducing other desired substituents.

Table 1: Key Precursors in Quinolone Synthesis

| Precursor Compound | Target Moiety | Reference |

| 2,4-Dichloro-3,5-difluorobenzoic acid | Quinolone-3-carboxylic acid derivatives | ekb.eg |

| 5-Chloro-2,3,4-trifluorobenzoic acid | Quinolone-3-carboxylic acid derivatives | ekb.eg |

| This compound | Potential precursor for fluoroquinolones | Inferred |

While direct synthesis of phenylaminobenzhydroxamic acid derivatives from this compound is not explicitly detailed in readily available literature, a plausible synthetic pathway can be constructed based on established reactions. Phenylaminobenzoic acids, also known as N-phenylanthranilic acids, are typically synthesized via copper-catalyzed coupling reactions (Ullmann condensation) between a halogenated benzoic acid and an aniline (B41778). nih.govnih.gov The halogen atoms on this compound could serve as reactive sites for such a C-N bond formation.

Hydroxamic acids, characterized by the R-CO-NHOH functional group, are generally synthesized from their corresponding carboxylic acids or esters. bldpharm.comuzh.ch A common method involves the reaction of a carboxylic acid derivative (like an ester or acid chloride) with hydroxylamine. bldpharm.comuzh.ch Therefore, it is synthetically feasible to first convert this compound into a phenylamino (B1219803) derivative via an Ullmann reaction, and then transform the carboxylic acid moiety into a hydroxamic acid to yield the target phenylaminobenzhydroxamic acid derivative. These compounds are of interest in medicinal chemistry for their potential biological activities, including as enzyme inhibitors. uzh.ch

Utility in Agrochemicals and Related Fine Chemical Synthesis

Halogenated aromatic compounds are fundamental intermediates in the agrochemical industry for the production of herbicides, insecticides, and fungicides. mdpi.comdoaj.org Benzoic acid derivatives, in particular, serve as precursors to a range of pesticides. doaj.org For instance, 3-chloro-2,4-difluorobenzoic acid is noted as a key intermediate in the synthesis of agricultural chemicals. mdpi.com

The compound this compound fits this profile perfectly. It can be used to synthesize benzoylurea (B1208200) compounds, a class of insecticides that act as chitin (B13524) synthesis inhibitors, preventing the proper development of insect larvae. nih.gov The synthesis of these molecules involves the reaction of a substituted benzoic acid with a substituted phenylurea. The specific halogen substitution pattern of this compound can be leveraged to fine-tune the biological activity and physical properties of the resulting agrochemical product.

Contribution to Novel Material Science Precursors

The application of halogenated benzoic acids extends into material science. mdpi.com These compounds can serve as monomers or precursors for high-performance polymers and other functional materials. The incorporation of fluorine atoms, for example, can enhance thermal stability, chemical resistance, and other desirable properties of polymers. Related compounds like 3-chloro-2,4-difluorobenzoic acid are applied in the creation of advanced materials, including polymers and coatings with improved durability. mdpi.com

Furthermore, substituted benzoic acids are used to synthesize complex molecules with specific electronic and optical properties. For example, triphenylamine-containing benzoic acids have been synthesized to create materials that exhibit liquid crystalline behavior and are suitable for use as organic semiconductors in applications like hole transport layers in electronic devices. tandfonline.comrsc.org The reactive sites on this compound allow for its integration into such complex molecular designs, potentially leading to the development of new electroactive or photoactive materials. rsc.org

Role in Ligand Synthesis for Coordination Chemistry

The field of coordination chemistry utilizes organic molecules, or ligands, to bind with metal ions, forming coordination complexes or metal-organic frameworks (MOFs). Substituted benzoic acids are excellent candidates for ligands because the carboxylate group can effectively coordinate with metal ions.

Future Research Directions and Innovations for 6 Bromo 3 Chloro 2,4 Difluorobenzoic Acid

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable and efficient pathways. The growing demand for aromatic compounds in sectors like pharmaceuticals and materials science has spurred research into renewable production routes. rsc.org

Key areas for innovation include:

Valorization of Biomass: A major thrust in green chemistry is the use of renewable feedstocks. rsc.org Lignocellulosic biomass, an abundant and non-food resource, is a promising alternative to fossil fuels for producing aromatic platform molecules. kit.edukit.edu Research could explore multi-step chemo-catalytic pathways to convert biomass-derived precursors, such as furfurals, into highly functionalized aromatic acids like the target compound. rsc.orgkit.edu The development of microbial cell factories that utilize the shikimate pathway to produce aromatic amino acids, which can then be chemically modified, represents a promising low-cost and environmentally friendly alternative to conventional chemical synthesis. nih.gov

Catalyst Innovation: The design of new catalysts is central to improving synthetic efficiency. This includes developing robust, recyclable catalysts for key transformation steps. rsc.org For instance, research into iridium-catalyzed C-H activation and iodination of benzoic acids under mild, additive-free conditions could be adapted for the synthesis of 6-bromo-3-chloro-2,4-difluorobenzoic acid. acs.org

Process Optimization: The construction of microbial cell factories presents an alternative for producing aromatic compounds from renewable sources. nih.gov Future work will need to focus on optimizing bioprocesses, potentially using low-cost substrates from waste, and developing "green" downstream processing to make these biotechnological routes industrially viable. nih.gov

Exploration of Bio-orthogonal Reactions for Derivatization

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.govescholarship.org This field opens up exciting possibilities for the site-specific derivatization of molecules like this compound for applications in chemical biology, drug delivery, and diagnostics. escholarship.org

Future research avenues include:

Fluorine-18 (B77423) Labeling for PET Imaging: The fluorine atoms on the aromatic ring are prime targets for isotopic labeling. The introduction of fluorine-18 (¹⁸F) is of enormous interest for Positron Emission Tomography (PET), a powerful diagnostic imaging technique. nih.gov While direct radiofluorination can be challenging, bio-orthogonal strategies like the inverse electron-demand Diels–Alder (IEDDA) tetrazine ligation or strain-promoted alkyne-azide cycloadditions (SPAAC) offer valuable alternatives. nih.govchemrxiv.orgresearchgate.net Research could focus on first modifying this compound with a bio-orthogonal handle (e.g., a strained alkene or alkyne) and then reacting it with a ¹⁸F-labeled probe (e.g., a tetrazine) for in vivo applications. chemrxiv.orgresearchgate.netnih.gov

Site-Specific Protein Modification: By incorporating bio-orthogonal functional groups, derivatives of the compound could be used to selectively label proteins. nih.govresearchgate.net For example, if the carboxylic acid is converted to an amino acid derivative, it could be incorporated into proteins using genetic code expansion, allowing for highly specific modification and study of protein function in living cells. nih.gov The unique fluorine substituents could also serve as reporters for ¹⁹F NMR studies, a bio-orthogonal method for probing molecular interactions. acs.org

Developing New Bio-orthogonal Handles: The existing halogens (Br, Cl) on the ring could be exploited in metal-catalyzed coupling reactions, another class of bio-orthogonal transformations, to attach probes or other molecules of interest. nih.govescholarship.org

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing its synthesis and predicting its behavior. Ultrafast laser spectroscopy, particularly transient absorption and femtosecond stimulated Raman spectroscopy (FSRS), offers powerful tools to observe molecular dynamics on their natural femtosecond-to-picosecond timescale. nih.govaip.orgnih.gov

Future directions for mechanistic studies include:

Mapping Photochemical Pathways: Using pump-probe techniques, researchers can trigger a photoreaction with an ultrashort laser pulse (pump) and monitor the subsequent changes in the molecule's absorption spectrum with a second pulse (probe). rsc.orgyoutube.com This allows for the direct observation of short-lived transient species and excited states. utoronto.ca For a molecule like this compound, this could elucidate the dynamics of photodecarboxylation or C-Halogen bond cleavage. Studies on benzoic acid have already utilized nanosecond and femtosecond time-resolved infrared (TR-IR) spectroscopy to examine its photolysis pathways in solution. researchgate.net

Probing Structural Dynamics with FSRS: FSRS can track changes in the vibrational spectrum of a molecule as a reaction proceeds, providing a "movie" of the structural evolution. nih.govacs.org This technique could be applied to map the multidimensional nuclear coordinates associated with processes like intersystem crossing, electron transfer, or photoisomerization, revealing how the multiple halogen substituents influence the potential energy surfaces. nih.govacs.org

Table 1: Ultrafast Spectroscopic Techniques for Mechanistic Studies

| Technique | Timescale | Information Gained | Potential Application for this compound |

|---|---|---|---|

| Transient Absorption Spectroscopy (TAS) | Femtoseconds to Microseconds | Electronic state dynamics, kinetics of intermediates, reaction pathways. nih.govyoutube.com | Studying photodecarboxylation, C-X bond cleavage dynamics, triplet state formation. researchgate.net |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Femtoseconds to Picoseconds | Time-resolved structural information (vibrational modes). nih.govacs.org | Mapping structural changes during photochemical reactions, understanding the influence of halogens on vibrational dynamics. nih.gov |

| Time-Resolved Infrared (TR-IR) Spectroscopy | Femtoseconds to Nanoseconds | Evolution of specific functional groups during a reaction. researchgate.net | Monitoring the carboxyl group and C-X bonds during photo-induced reactions. researchgate.net |

Machine Learning Approaches for Predicting Reactivity and Synthetic Pathways

The complexity of molecules like this compound makes predicting their reactivity and designing optimal synthetic routes a significant challenge. rsc.org Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in chemistry to address this complexity. rsc.orgnih.gov

Future research will leverage these computational approaches:

Retrosynthesis and Pathway Prediction: AI-driven retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic pathways that a human chemist might overlook. rsc.org These algorithms can rank potential routes based on factors like yield, cost, and sustainability, accelerating the development of new synthetic strategies for the target molecule and its derivatives.

Predicting Regioselectivity: A key challenge in functionalizing the aromatic ring is predicting which position will react (regioselectivity). ML models, such as Random Forest or neural networks, can be trained on large datasets of reactions to predict the outcomes of transformations like electrophilic aromatic substitution with high accuracy. nih.govrsc.orgsemanticscholar.orgnih.gov For this compound, this could predict the most likely site for further substitution, guiding synthetic efforts. rsc.orgnih.gov

Reaction Optimization: ML algorithms can rapidly identify optimal reaction conditions (catalyst, solvent, temperature) by analyzing a limited set of initial experiments, reducing the time and resources spent on trial-and-error optimization.

Table 2: Machine Learning Applications in Chemical Synthesis

| ML Application | Description | Relevance to this compound |

|---|---|---|

| Automated Retrosynthesis | AI algorithms propose synthetic routes by working backward from the target molecule. rsc.org | Discovery of novel, more efficient, or more sustainable pathways to the core structure. |

| Regioselectivity Prediction | Models predict the site of reaction on a complex molecule. nih.govrsc.org | Guiding the selective functionalization of the aromatic ring for creating new derivatives. |

| Reaction Condition Optimization | Algorithms suggest optimal parameters (e.g., temperature, catalyst) to maximize yield. | Accelerating the development and scale-up of synthetic and derivatization reactions. |

| Reactivity Prediction | Models trained on computed properties can predict reaction barriers and rates. nih.gov | Understanding the intrinsic reactivity of the different C-H and C-X bonds on the molecule. |

Computational Design of Novel Derivatives with Tuned Electronic Properties

The electronic properties of an aromatic molecule are heavily influenced by its substituents. The interplay of electron-withdrawing fluorine and chlorine atoms with the bromine atom and the carboxylic acid group in this compound creates a unique electronic landscape that can be precisely modulated. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. uc.ptchemrxiv.orgdergipark.org.tr

Future research in this area will focus on:

Predictive Modeling: DFT calculations can accurately predict key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), molecular electrostatic potential, and charge distributions. uc.ptdergipark.org.tr These calculations can be used to screen potential derivatives of this compound in silico before committing to laboratory synthesis. dergipark.org.tr

Tuning for Specific Applications: By systematically varying the substituents computationally, researchers can design novel derivatives with tailored electronic properties. For example, the HOMO-LUMO gap, which influences optical and electronic behavior, can be fine-tuned for applications in organic electronics or as photosensitizers. Studies have shown that fluorination can be used to selectively tune the LUMO level with only minor perturbation of the HOMO.

Understanding Structure-Property Relationships: Computational studies can provide deep insights into how intramolecular interactions, such as those between the ortho-substituents and the carboxylic group, affect the molecule's conformation and properties. uc.pt For instance, DFT has been used to study how halogen substitution in benzoic acid derivatives impacts their acidity and proton transfer mechanisms, which is critical for their function in applications like matrix-assisted laser desorption-ionization (MALDI). chemrxiv.org

Green Chemistry Methodologies for Synthesis and Functionalization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to a polyhalogenated compound like this compound is a critical area for future innovation.

Key green chemistry approaches include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net For example, haloperoxidases are enzymes that can catalyze halogenation reactions under mild conditions. researchgate.net Research could explore the use of engineered enzymes for the selective halogenation or functionalization of benzoic acid precursors. Peroxygenases, which use hydrogen peroxide as a benign oxidant, are another class of enzymes with potential for catalyzing C-H bond functionalization. researchgate.net

Sustainable Solvents and Reagents: A major focus of green chemistry is replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and research into performing syntheses in aqueous media is highly desirable. mdpi.com For example, selenium-catalyzed oxidation of aldehydes to carboxylic acids has been demonstrated in water with a recyclable catalyst system. mdpi.com Additionally, developing routes that use safer halogenating agents or visible light-mediated photoredox catalysis can significantly reduce the environmental impact. rsc.org

Renewable Feedstocks: As mentioned in section 8.1, shifting from petroleum-based starting materials to renewable resources like biomass is a cornerstone of sustainable chemistry. rsc.orgnih.gov Developing complete synthetic pathways from bio-based platform chemicals to complex targets like this compound is a long-term goal that aligns with the principles of a circular economy. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.